molecular formula C10H16O3 B2424621 Tert-butyl 2-but-3-ynoxyacetate CAS No. 157992-79-5

Tert-butyl 2-but-3-ynoxyacetate

Cat. No.: B2424621
CAS No.: 157992-79-5
M. Wt: 184.235
InChI Key: FZPJSKHIKPHCQG-UHFFFAOYSA-N
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Description

Tert-butyl 2-but-3-ynoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an alkyne group, and an ester functional group

Mechanism of Action

Target of Action

Tert-butyl 2-but-3-ynoxyacetate is a chemical compound that is used in various scientific research applications. Its primary targets are typically organic molecules, particularly those with carboxylic acid and alcohol functional groups . These functional groups are prevalent in many biochemical processes, making them key targets for modification.

Mode of Action

The compound interacts with its targets through a process known as tert-butylation . This process involves the addition of a tert-butyl group to the target molecule, which can alter the molecule’s properties and behavior. For instance, the tert-butyl group can serve as a protecting group for carboxylic acids and alcohols, shielding these functional groups from reactions .

Biochemical Pathways

The addition of a tert-butyl group can affect various biochemical pathways. For instance, the tert-butyl group is known for its unique reactivity pattern, which can influence chemical transformations and biosynthetic and biodegradation pathways . The compound’s ability to protect sensitive functional groups can also impact the efficiency and selectivity of multistep synthetic procedures .

Result of Action

The result of this compound’s action can vary depending on the specific target and context. For instance, in the case of carboxylic acids and alcohols, the addition of a tert-butyl group can protect these functional groups from reactions, allowing for more controlled and selective chemical transformations . This can be particularly useful in the synthesis of complex organic molecules and biopolymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent can all impact the compound’s reactivity and the outcome of its interactions with its targets . Therefore, careful consideration of these factors is crucial when using this compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-but-3-ynoxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-but-3-ynoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method is efficient and provides a high yield of the desired ester .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-but-3-ynoxyacetate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Ammonia (NH3) or primary amines can be used for the formation of amides.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or other esters.

Properties

IUPAC Name

tert-butyl 2-but-3-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPJSKHIKPHCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stir a mixture of but-3-yn-1-ol (6.00 g; 85.60 mmol), tetrabutylammonium sulfate (2.07 g; 8.54 mmol) and sodium hydroxide (40% wt/wt; 150 mL) in dichloromethane (150 mL) at 0° C. Add tert-butyl bromoacetate (19.34 mL; 128.40 mmol) dropwise and stir the mixture for 2.5 hours at room temperature. Dilute the reaction mixture with dichloromethane (200 mL) and water (100 mL), separate the layers, and further extract the aqueous layer with dichloromethane (2×100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate to afford the crude title compound as a brown oil (11.93 g). Purify the oil by silica gel column chromatography, eluting with hexane:ethyl acetate (0% to 10% mixtures) to give the title compound (11.35 g; 72%) as a colorless oil. 1H NMR (CDCl3) δ 1.48 (s, 9H), 2.00 (m, 1H), 2.52 (m, 2H), 3.67 (m, 2H), 4.01 (bs, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium sulfate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.34 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
72%

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